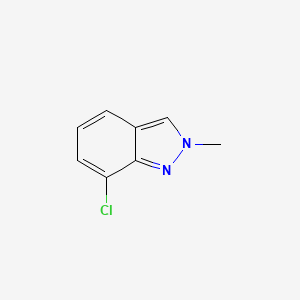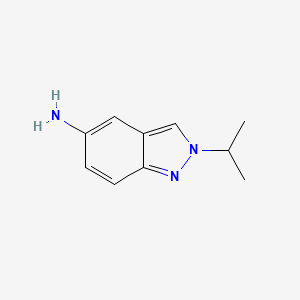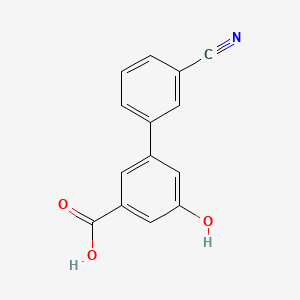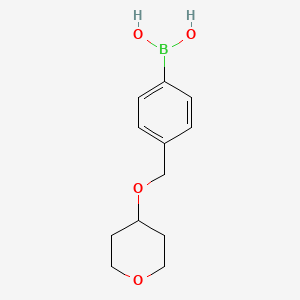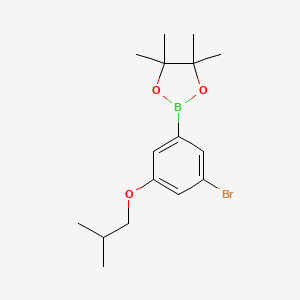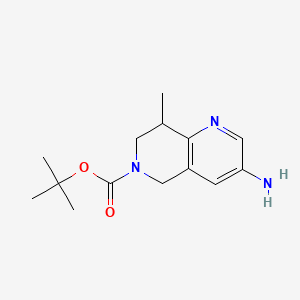
tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBAMN) is an organic compound used in various scientific research applications. TBAMN is a derivative of naphthyridine and belongs to the class of heterocyclic compounds containing both nitrogen and oxygen atoms. This compound has been studied for its potential therapeutic applications, as well as its ability to catalyze various reactions.
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the application of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in developing antibacterial agents. For instance, a study by Bouzard et al. (1992) explored fluoro-naphthyridines as antibacterial agents, specifically synthesizing and assessing the structure-activity relationships of various compounds, including those with tert-butyl moieties (Bouzard et al., 1992). Another study by the same group in 1989 investigated similar compounds for their antibacterial activities, highlighting the significance of the tert-butyl group in such applications (Bouzard et al., 1989).
Antimycobacterial Properties
In the field of antimycobacterial research, Sriram et al. (2007) synthesized various naphthyridine-3-carboxylic acids with tert-butyl groups and evaluated them against Mycobacterium tuberculosis, finding some compounds, including those with tert-butyl moieties, to be highly effective (Sriram et al., 2007).
Enantioselective Sensing
Liu, Pestano, and Wolf (2008) demonstrated the use of tert-butyl-based compounds in enantioselective fluorescence sensing of chiral amino alcohols, showcasing the potential of such compounds in analytical chemistry applications (Liu, Pestano, & Wolf, 2008).
properties
IUPAC Name |
tert-butyl 3-amino-8-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-7-17(13(18)19-14(2,3)4)8-10-5-11(15)6-16-12(9)10/h5-6,9H,7-8,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIQFNXYMJNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
